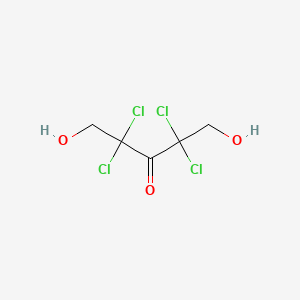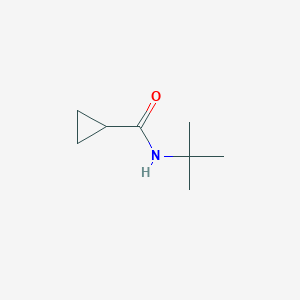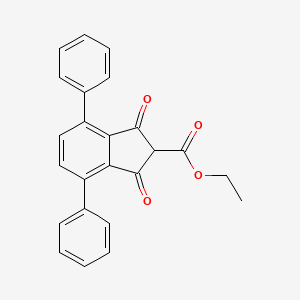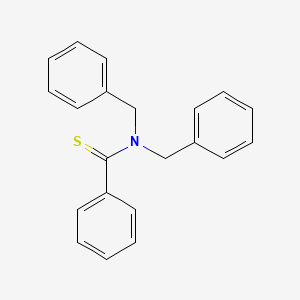
2,2,4,4-Tetrachloro-1,5-dihydroxypentan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,4,4-Tetrachloro-1,5-dihydroxypentan-3-one is a chemical compound with the molecular formula C5H6Cl4O3 It is characterized by the presence of four chlorine atoms and two hydroxyl groups attached to a pentanone backbone
Vorbereitungsmethoden
The synthesis of 2,2,4,4-Tetrachloro-1,5-dihydroxypentan-3-one typically involves the chlorination of 1,5-dihydroxypentan-3-one. The reaction conditions often require the use of chlorine gas in the presence of a suitable catalyst to achieve the desired tetrachlorination. Industrial production methods may involve continuous flow reactors to ensure efficient and controlled chlorination processes.
Analyse Chemischer Reaktionen
2,2,4,4-Tetrachloro-1,5-dihydroxypentan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,2,4,4-Tetrachloro-1,5-dihydroxypentan-3-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,2,4,4-Tetrachloro-1,5-dihydroxypentan-3-one involves its interaction with molecular targets through its hydroxyl and chlorine groups. These interactions can lead to the formation of covalent bonds with target molecules, affecting their function and activity. The pathways involved may include enzyme inhibition or activation, depending on the specific target and context.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2,2,4,4-Tetrachloro-1,5-dihydroxypentan-3-one include:
1,5-Dihydroxypentan-3-one: Lacks the chlorine atoms, making it less reactive in certain contexts.
2,2,4,4-Tetrachloropentan-3-one: Lacks the hydroxyl groups, affecting its solubility and reactivity. The uniqueness of this compound lies in the combination of both chlorine and hydroxyl groups, providing a balance of reactivity and stability that is not found in its analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts
Eigenschaften
CAS-Nummer |
17558-87-1 |
|---|---|
Molekularformel |
C5H6Cl4O3 |
Molekulargewicht |
255.9 g/mol |
IUPAC-Name |
2,2,4,4-tetrachloro-1,5-dihydroxypentan-3-one |
InChI |
InChI=1S/C5H6Cl4O3/c6-4(7,1-10)3(12)5(8,9)2-11/h10-11H,1-2H2 |
InChI-Schlüssel |
QYNWGUFGUGQFOS-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(C(=O)C(CO)(Cl)Cl)(Cl)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-[2-Hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-8-[(2E)-2-(1-phenylethylidene)hydrazino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11966015.png)

![3-(4-methylphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine](/img/structure/B11966024.png)
![4-Methylbenzaldehyde [1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11966031.png)
![(5Z)-3-Cyclopentyl-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11966039.png)
![2-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-6-methylpyrimidin-4(3H)-one](/img/structure/B11966045.png)

![N-(4-ethoxyphenyl)-2-{(3Z)-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B11966067.png)

![4-Hydroxybenzaldehyde [3-methyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11966090.png)

![ethyl 2-[3-(4-bromobenzoyl)-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11966108.png)

![2,2-Dichlorobicyclo[4.1.0]heptane](/img/structure/B11966115.png)
